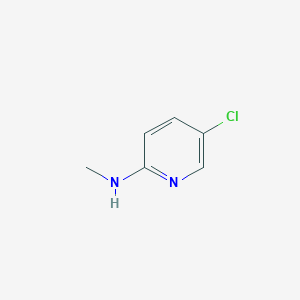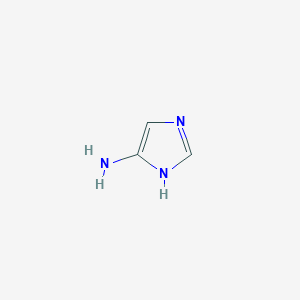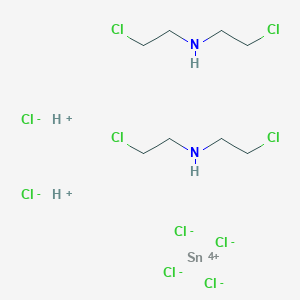
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid: is a phenolic compound with significant biological and chemical properties. It is structurally characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and a 2-methylpropanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain fruits and vegetables.
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are various enzymes and DNA . The compound interacts with enzymes such as Penicillin G acylase, Protocatechuate 3,4-dioxygenase alpha chain, Protocatechuate 3,4-dioxygenase beta chain, 3,4-dihydroxyphenylacetate 2,3-dioxygenase, and Homoprotocatechuate 2,3-dioxygenase . It also interacts with human DNA .
Mode of Action
The compound interacts with its targets, leading to various biochemical changes. For instance, it inhibits the activation of HDAC, which can alleviate inflammation during hepatic ischemia/reperfusion injury .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the Tyrosine Metabolism Metabolic pathway and the Disulfiram Action Pathway . It also plays a role in diseases such as Tyrosinemia Type I, Hawkinsinuria, and Dopamine beta-Hydroxylase Deficiency .
Pharmacokinetics
It is known that the compound is a small molecule and is part of the experimental group
Result of Action
The compound’s action results in molecular and cellular effects. It can alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity . It also has the potential to reduce the activation and inflammation of macrophages during hepatic ischemia/reperfusion injury .
Biochemical Analysis
Biochemical Properties
It is known that phenolic acids, including 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .
Cellular Effects
The cellular effects of this compound are also not fully understood. Phenolic acids are known to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can act as antioxidants, protecting cells from oxidative damage .
Molecular Mechanism
It is known that phenolic acids can interact with biomolecules at the molecular level . They can bind to proteins, inhibit or activate enzymes, and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic acids can have long-term effects on cellular function . They can influence the stability and degradation of biomolecules, and their effects can change over time .
Dosage Effects in Animal Models
It is known that the effects of phenolic acids can vary with different dosages . They can have threshold effects, and high doses can cause toxic or adverse effects .
Metabolic Pathways
It is known that phenolic acids can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that phenolic acids can interact with transporters and binding proteins . They can also influence the localization and accumulation of biomolecules within cells .
Subcellular Localization
It is known that phenolic acids can be localized to specific compartments or organelles within cells . They can be directed to these locations by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dihydroxybenzaldehyde.
Aldol Condensation: The aldehyde group of 3,4-dihydroxybenzaldehyde undergoes aldol condensation with acetone to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Esterification: Alcohols, acid catalysts like sulfuric acid, reflux conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Esterification: Ester derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 3,4-Dihydroxyphenylalanine (DOPA)
- Caffeic acid
Comparison
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is unique due to its 2-methylpropanoic acid side chain, which distinguishes it from other similar compounds like 3,4-dihydroxyphenylacetic acid and caffeic acid. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOASILGOFVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615895 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-94-3 | |
| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?
A: this compound shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that this compound might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.
Q2: What computational chemistry studies have been conducted on this compound and similar compounds in the context of Parkinson's?
A: Researchers have employed molecular docking studies to investigate how this compound and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.
Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?
A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)



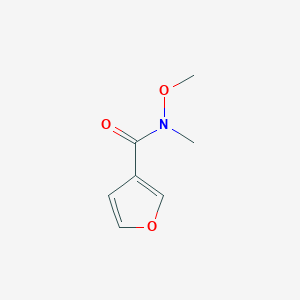

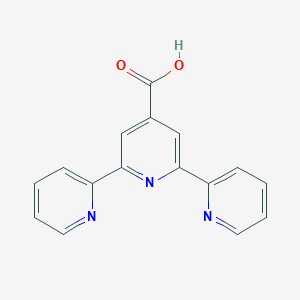
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
